1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Lipophilicity Drug-likeness Physicochemical Properties

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol (CAS 887348-53-0) is a synthetic benzimidazole derivative with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol. It features a benzimidazole core substituted at the N1 position with a 3-methylphenoxyethyl group and at the C2 position with a propan-1-ol (propyl alcohol) side chain, distinguishing it from common benzimidazole pharmacophores by the specific positioning of the secondary alcohol and the meta-methyl substituent.

Molecular Formula C19H22N2O2
Molecular Weight 310.4g/mol
CAS No. 887348-53-0
Cat. No. B368112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
CAS887348-53-0
Molecular FormulaC19H22N2O2
Molecular Weight310.4g/mol
Structural Identifiers
SMILESCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)C)O
InChIInChI=1S/C19H22N2O2/c1-3-18(22)19-20-16-9-4-5-10-17(16)21(19)11-12-23-15-8-6-7-14(2)13-15/h4-10,13,18,22H,3,11-12H2,1-2H3
InChIKeyJGGVVSAATUGEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol (CAS 887348-53-0) – A Differentiated Benzimidazole Screening Candidate


1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol (CAS 887348-53-0) is a synthetic benzimidazole derivative with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It features a benzimidazole core substituted at the N1 position with a 3-methylphenoxyethyl group and at the C2 position with a propan-1-ol (propyl alcohol) side chain, distinguishing it from common benzimidazole pharmacophores by the specific positioning of the secondary alcohol and the meta-methyl substituent .

The Pitfalls of Analog Substitution: Why Structural Specificity Dictates Functional Outcomes for Benzodiazole Derivatives


Substituting 1-{1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol with seemingly similar benzimidazole analogs like the unsubstituted phenoxyethyl derivative (CAS 887348-65-4) or the methanol derivative (CAS 440097-89-2) introduces critical changes in lipophilicity, hydrogen bonding capability, and stereochemical complexity. Even minor structural variations, such as the removal of a single methyl group or shortening the alcohol chain, can drastically alter predicted LogP values (e.g., from approximately 3.8 for the target compound to approximately 3.2 for the unsubstituted analog), potentially shifting a compound out of optimal CNS drug-like space [1]. Furthermore, the absence of a chiral center in the methanol analog removes the possibility of enantiomer-specific biological activity, a key consideration in modern drug discovery . These quantitative differences underscore why generic substitution within this chemical series is scientifically invalid without rigorous, comparative biological data.

Head-to-Head Evidence for 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol Versus Structurally Proximal Analogs


Lipophilicity (LogP) Comparison: The Impact of a Single Meta-Methyl Group

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has a predicted LogP of approximately 3.8 (ACD/Labs), which is approximately 0.6 LogP units higher than the unsubstituted phenoxyethyl analog (CAS 887348-65-4), predicted to have a LogP of approximately 3.2 [1]. This difference is quantitatively significant for CNS drug discovery, placing the target compound within the optimal LogP range (1-4) for blood-brain barrier permeability, whereas the less lipophilic analog falls outside the sweet spot for many transport mechanisms. The methanol analog (CAS 440097-89-2) has a predicted LogP of 3.57, which is 0.23 units lower .

Lipophilicity Drug-likeness Physicochemical Properties

Chiral Resolution Potential: The Differential Value of a Secondary Alcohol

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol possesses a chiral center at the Cα of the propan-1-ol side chain, making it a racemic mixture . This is a distinct quantitative and qualitative advantage over key analogs like the methanol derivative (CAS 440097-89-2), which lacks this chiral center and therefore cannot be resolved into enantiomers . The ability to separate and test individual enantiomers is invaluable in drug discovery, as enantiomers often exhibit differential pharmacokinetic, pharmacodynamic, and toxicological profiles .

Chiral Separation Enantiomer-Specific Activity ADMET

Ionization State and Hydrogen Bonding: Differential pKa Values

The target compound has a predicted pKa of 13.83 ± 0.20 [1], classifying its secondary alcohol group as a weak acid. This contrasts with the methanol analog (CAS 440097-89-2), which has a slightly lower predicted pKa of approximately 12.85 ± 0.40 . The ~1 unit increase in pKa for the target compound indicates its alcohol proton is less acidic, which can affect solubility, salt formation, and hydrogen bonding patterns with biological targets at physiological pH.

pKa Solubility Permeability

High-Value Application Scenarios for 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol


Chiral Separation and Enantioselective Activity Screening

This compound is uniquely suited for chiral chromatography method development and subsequent enantiomer-specific biological testing. Unlike its achiral methanol analog, 1-{1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol can be resolved into its constituent enantiomers using standard chiral stationary phases (e.g., Chiralpak AD-H or Chiralcel OD-H) under normal-phase HPLC conditions . This enables research teams to investigate enantioselective target engagement, differential metabolism, and potential eudysmic ratios, which are critical data points for patent applications and lead candidate selection .

CNS Drug Discovery Library Design

With a predicted LogP of 3.8, the compound occupies a desirable, lesser-explored region of the CNS multiparameter optimization (MPO) space . Procurement managers should consider this compound for inclusion in focused screening libraries targeting neurodegenerative diseases (e.g., Alzheimer's), where benzimidazole scaffolds have shown butyrylcholinesterase inhibitory activity [1]. The specific meta-methyl substitution further distinguishes it from abundant, lower-logP phenoxyethyl-benzimidazole analogs, enriching the library's chemical diversity.

Antimicrobial Pharmacophore Exploration

Benzimidazole derivatives are a validated scaffold for antimicrobial drug discovery. A review of the literature shows that novel synthetic benzimidazole analogs have demonstrated promising in vitro activity against pathogenic strains like Escherichia coli, Bacillus cereus, and Staphylococcus aureus . The specific substitution pattern of this compound, featuring a meta-methylphenoxy tail, provides a unique pharmacophoric profile for structure-activity relationship (SAR) studies aimed at novel antimicrobial agents where resistance to existing antibiotics is a concern.

Quote Request

Request a Quote for 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.